1-(4-tert-Butyl-phenyl)-pyrrole-2,5-dione
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Overview
Description
1-(4-tert-Butyl-phenyl)-pyrrole-2,5-dione is an organic compound that features a pyrrole ring substituted with a 4-tert-butylphenyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
1-(4-tert-Butyl-phenyl)-pyrrole-2,5-dione can be synthesized through various methods. One common approach involves the reaction of 4-tert-butylphenylhydrazine with maleic anhydride under acidic conditions. The reaction typically proceeds through the formation of an intermediate hydrazone, which then undergoes cyclization to form the pyrrole ring.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the process.
Chemical Reactions Analysis
Types of Reactions
1-(4-tert-Butyl-phenyl)-pyrrole-2,5-dione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding pyrrole-2,5-dione derivatives.
Reduction: Reduction reactions can convert the pyrrole ring into a more saturated structure.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Reagents like bromine (Br2) and sulfuric acid (H2SO4) can facilitate electrophilic aromatic substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield pyrrole-2,5-dione derivatives, while substitution reactions can introduce various functional groups onto the phenyl ring.
Scientific Research Applications
1-(4-tert-Butyl-phenyl)-pyrrole-2,5-dione has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound’s derivatives may exhibit biological activity, making them potential candidates for drug development.
Medicine: Research into its pharmacological properties could lead to new therapeutic agents.
Industry: It can be used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 1-(4-tert-Butyl-phenyl)-pyrrole-2,5-dione involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
1-Phenylpyrrole-2,5-dione: Lacks the tert-butyl group, resulting in different chemical properties.
1-(4-Methylphenyl)-pyrrole-2,5-dione: Contains a methyl group instead of a tert-butyl group, affecting its reactivity and applications.
Uniqueness
1-(4-tert-Butyl-phenyl)-pyrrole-2,5-dione is unique due to the presence of the bulky tert-butyl group, which can influence its steric and electronic properties
Properties
IUPAC Name |
1-(4-tert-butylphenyl)pyrrole-2,5-dione |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H15NO2/c1-14(2,3)10-4-6-11(7-5-10)15-12(16)8-9-13(15)17/h4-9H,1-3H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QLDJXEMIAHBMSS-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1=CC=C(C=C1)N2C(=O)C=CC2=O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H15NO2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80369703 |
Source
|
Record name | 1-(4-tert-butylphenyl)pyrrole-2,5-dione | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80369703 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
229.27 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1084-26-0 |
Source
|
Record name | 1-(4-tert-butylphenyl)pyrrole-2,5-dione | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80369703 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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